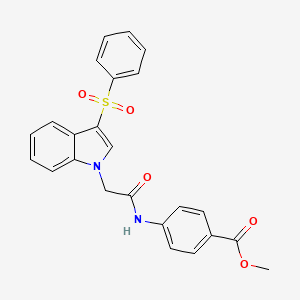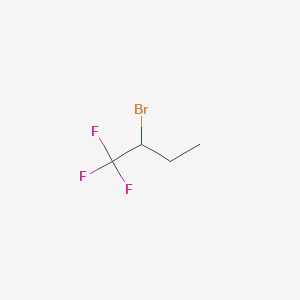
2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DFMO, also known as eflornithine, is a potent inhibitor of ornithine decarboxylase (ODC) . It plays a crucial role in targeting the polyamine biosynthetic pathway, making it an effective antiviral agent. Specifically, DFMO has garnered attention in the fight against diverse viruses, including SARS-CoV-2 .
Synthesis Analysis
DFMO can be synthesized through various methods. Notably, Baran and co-workers successfully difluoromethylated heteroaromatic thiols, including 2-mercaptobenzothiazole, using DFMS (difluoromethylsulfonium triflate) in moderate yields . Additionally, alternative silver-catalyzed difluoromethylation processes have been explored .
Molecular Structure Analysis
The molecular structure of DFMO consists of a difluoromethyl group attached to a benzothiophene ring . The presence of the difluoromethyl moiety contributes to its unique pharmacological properties. DFT calculations reveal that the biological environment minimally alters the molecular structure of DFMO .
Chemical Reactions Analysis
DFMO primarily inhibits ODC, a key enzyme involved in polyamine biosynthesis. By disrupting polyamine production, DFMO suppresses cell growth and proliferation. Its mechanism of action is particularly relevant in antiviral treatment, where it hinders viral replication .
Physical And Chemical Properties Analysis
Wirkmechanismus
DFMO’s mechanism of action involves binding to ODC’s active site, preventing the conversion of ornithine to putrescine. This inhibition leads to reduced polyamine levels, which are essential for cell division and viral replication. By targeting ODC, DFMO disrupts the polyamine biosynthetic pathway, making it a promising antiviral agent .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-1-benzothiophene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4,9H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXNVVHFSPTGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2950733.png)
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid](/img/structure/B2950735.png)


![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2950741.png)
![2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2950742.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2950743.png)
![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950744.png)

![(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2950748.png)

![5-(4-Methoxy-phenyl)-2,3-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2950751.png)
![N-(4-isopropylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2950752.png)
